
ML252
Overview
Description
ML252, also known as (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide, is a potent and selective inhibitor of the voltage-gated potassium channel Kv7.2 (KCNQ2). This compound is brain-penetrant and exhibits significant selectivity for Kv7.2 over other potassium channels, making it a valuable tool in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML252 involves several key steps:
Formation of the amide bond: The starting material, 2-phenylbutanoic acid, is reacted with 2-(pyrrolidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
ML252 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can undergo reduction reactions, particularly at the amide functional group.
Substitution: this compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Neuroscience Research
ML252's ability to inhibit KCNQ2 channels makes it a useful compound for investigating neuronal excitability and neurotransmitter release. Studies have shown that KCNQ2 channels are involved in regulating acetylcholine release, suggesting that this compound could be explored as a potential treatment paradigm for conditions like Alzheimer's disease .
Drug Discovery
The compound has been identified through high-throughput screening as a promising candidate for further drug development targeting KCNQ channels. Its distinct structural properties set it apart from other known inhibitors like XE991 and linopirdine, offering new avenues for therapeutic exploration .
Pharmacological Studies
This compound has been extensively profiled in various pharmacological assays, demonstrating selectivity across a wide range of ion channels and receptors. This selectivity is crucial for minimizing off-target effects in potential therapeutic applications .
Mechanistic Studies
Research utilizing this compound has provided insights into the gating mechanisms of KCNQ channels. By elucidating how this compound interacts with the channel structure, scientists can better understand the fundamental processes governing ion channel function and regulation .
Data Tables
Property | Value |
---|---|
IC50 (KCNQ2) | 69 nM |
Selectivity (KCNQ2/KCNQ1) | >40-fold |
Binding Site | Pore domain residues |
Effect on Neuronal Activity | Inhibitory |
Selectivity Profile
Channel/Target | IC50 (nM) |
---|---|
KCNQ2 | 69 |
KCNQ1 | 2900 |
KCNQ4 | 200 |
KCNQ2/Q3 Heteromer | 120 |
Case Study 1: Inhibition Mechanism Characterization
In a study aimed at characterizing the inhibition mechanism of this compound on Kv7.2/Kv7.3 channels, researchers utilized both docking simulations and electrophysiological recordings. The results indicated that this compound binds to specific tryptophan residues within the pore, leading to competitive inhibition against other known activators .
Case Study 2: Potential Therapeutic Applications
Another study explored this compound's role in modulating neurotransmitter release in neuronal populations. The findings suggested that selective inhibition of KCNQ2 could alter excitability patterns relevant to conditions such as epilepsy and Alzheimer's disease, highlighting its potential therapeutic applications .
Mechanism of Action
ML252 exerts its effects by selectively inhibiting the Kv7.2 voltage-gated potassium channels. This inhibition occurs through binding to a specific tryptophan residue in the pore of the channel, which is also a binding site for other pore-targeted activators like retigabine and ML213 . The inhibition of Kv7.2 channels by this compound increases neuronal excitability, making it a valuable tool for studying neuronal function and potential therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
Retigabine: A Kv7 channel activator used in the treatment of epilepsy.
ML213: Another Kv7 channel inhibitor with a similar binding site as ML252.
ICA-069673: A Kv7 channel activator that targets the voltage sensor rather than the pore.
Uniqueness of this compound
This compound is unique due to its high selectivity for Kv7.2 channels over other potassium channels and its ability to penetrate the brain. This selectivity and brain penetration make it particularly useful for studying the physiological roles of Kv7.2 channels and for exploring potential therapeutic applications in neurological disorders .
Biological Activity
ML252 is a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channels, which are crucial for regulating neuronal excitability. This compound has been identified as a significant player in the modulation of M-current, a current that stabilizes resting membrane potential and reduces neuronal excitability. The inhibition of Kv7.2 channels by this compound has implications for various neurological conditions, including epilepsy and neurodegenerative diseases.
Recent studies have elucidated the binding site and mechanism of action of this compound. It has been classified as a pore-targeted inhibitor of Kv7 channels, specifically Kv7.2 and Kv7.3. The interaction occurs at a tryptophan residue within the pore of these channels, which is also critical for the action of other known activators like retigabine and ML213.
Key Findings:
- Inhibition Potency : this compound exhibits an IC50 value of approximately 69 nM for KCNQ2 channels, indicating its high potency .
- Competitive Interactions : Electrophysiological studies show that pore-targeted activators can weaken the inhibitory effects of this compound, while voltage-sensor-targeted activators do not mitigate its action .
- In Vivo Effects : In transgenic zebrafish larvae, this compound was shown to increase neuronal excitability, highlighting its functional impact on neural circuits .
Biological Activity Data
The following table summarizes the biological activity and characteristics of this compound:
Parameter | Value |
---|---|
Chemical Structure | 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide |
IC50 (KCNQ2) | 69 nM |
Selectivity | >40-fold selective for KCNQ2 over other ion channels |
Mechanism | Pore-targeted inhibition |
Impact on Neuronal Activity | Increases excitability in vivo |
Case Study 1: High-Throughput Screening
This compound was identified through high-throughput screening as part of the Molecular Library Probe Production Centers Network (MLPCN). This screening revealed its selective inhibitory action on KCNQ2, paving the way for further structure-activity relationship (SAR) studies that indicated how slight structural modifications could switch its activity from antagonist to agonist .
Case Study 2: Electrophysiological Analysis
In-depth electrophysiological studies demonstrated that this compound's inhibition is competitive with pore-targeted activators like ML213. This highlights the importance of understanding the interactions between different modulators to predict therapeutic outcomes in conditions characterized by altered neuronal excitability .
Case Study 3: Zebrafish Model
Using transgenic zebrafish expressing an optical reporter (CaMPARI), researchers were able to visualize the effects of this compound on neuronal activity in real-time. This model provided insights into how Kv7 channel inhibition leads to increased neuronal firing rates, which may contribute to understanding its potential therapeutic applications in treating epilepsy .
Q & A
Basic Research Questions
Q. What is the mechanism of ML252 inhibition in Kv7.2/Kv7.3 channels, and how can researchers validate it experimentally?
this compound inhibits Kv7.2/Kv7.3 channels by binding to a modulatory pore site overlapping with the retigabine/ML213 binding region. The critical residue for this compound sensitivity is Trp236 in Kv7.2 (or Trp265 in Kv7.3), which interacts with the inhibitor’s carbonyl group. To validate this:
- Use site-directed mutagenesis (e.g., Trp236Phe mutation) combined with TEVC or patch-clamp electrophysiology to assess reduced this compound sensitivity .
- Perform docking studies with Kv7.2 structural models to visualize this compound’s binding orientation relative to Trp236 .
Q. Which experimental models are optimal for studying this compound’s effects on neuronal excitability?
- HEK293 cells transfected with Kv7.2/Kv7.3: Ideal for high-throughput screening and mechanistic studies due to controlled expression and rapid drug application .
- Transgenic zebrafish larvae expressing optical reporters (e.g., CaMPARI): Enable in vivo measurement of this compound-induced neuronal hyperactivity and interactions with activators (e.g., ML213) .
Q. How does this compound differ from other Kv7 inhibitors like XE991 or linopirdine in experimental applications?
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s effects when combined with pore-targeted vs. voltage-sensor domain (VSD)-targeted activators?
this compound’s inhibition is attenuated by pore-targeted activators (e.g., ML213) due to competitive binding at Trp236 but remains unaffected by VSD-targeted activators (e.g., ICA-069673). Methodological recommendations:
- Co-application experiments : Test sequential vs. simultaneous drug application using automated patch-clamp to distinguish competitive vs. non-competitive interactions .
- Concentration-response curves : Quantify shifts in this compound IC50 in the presence of activators to confirm binding site overlap .
Q. What experimental strategies can differentiate this compound’s allosteric gating effects from direct pore occlusion?
- Fluorine-switched analogs : Synthesize this compound derivatives (e.g., fluorine-substituted) to test for functional reversals (inhibition → potentiation), indicating allosteric modulation .
- Single-channel recordings : Analyze open probability and dwell times to detect this compound-induced changes in gating kinetics rather than pore block .
Q. How can researchers address variability in this compound inhibition observed in Trp236-mutated channels?
Residual inhibition in Kv7.2[W236F] suggests secondary binding sites or lower-affinity interactions. To investigate:
- Chimeric channel constructs : Swap pore domains between Kv7 subtypes to identify auxiliary binding regions .
- Molecular dynamics simulations : Map this compound’s interactions with non-Trp residues (e.g., hydrophobic pockets) .
Q. What are best practices for designing in vivo studies to validate this compound’s pharmacological profile?
- Dose-response in zebrafish : Combine this compound with activators (ML213/ICA-069673) and quantify rescue of neuronal hyperactivity via CaMPARI fluorescence .
- Cross-validate with ex vivo models : Compare this compound effects in brain slices (e.g., hippocampal neurons) to ensure translational relevance .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting data on this compound’s subtype selectivity (e.g., Kv7.1 vs. Kv7.2/3)?
this compound’s weak inhibition of Kv7.1 arises from Leu substitution at the pore position equivalent to Kv7.2 Trp236. To confirm:
- Homology modeling : Align Kv7.1 and Kv7.2 sequences to highlight structural divergence at the binding site .
- Functional assays : Express Kv7.1[Leu→Trp] mutants and test for enhanced this compound sensitivity .
Q. What statistical approaches are recommended for patch-clamp data with high variability (e.g., HEK293 current rundown)?
Properties
IUPAC Name |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCQOZNTLUEDX-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.